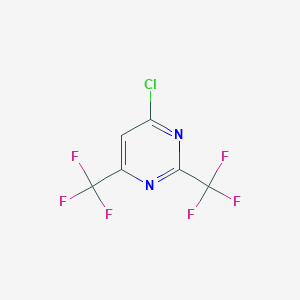

4-Chloro-2,6-bis(trifluoromethyl)pyrimidine

CAS No.: 779-86-2

Cat. No.: VC11694611

Molecular Formula: C6HClF6N2

Molecular Weight: 250.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 779-86-2 |

|---|---|

| Molecular Formula | C6HClF6N2 |

| Molecular Weight | 250.53 g/mol |

| IUPAC Name | 4-chloro-2,6-bis(trifluoromethyl)pyrimidine |

| Standard InChI | InChI=1S/C6HClF6N2/c7-3-1-2(5(8,9)10)14-4(15-3)6(11,12)13/h1H |

| Standard InChI Key | QPAXSFCARCIQEN-UHFFFAOYSA-N |

| SMILES | C1=C(N=C(N=C1Cl)C(F)(F)F)C(F)(F)F |

| Canonical SMILES | C1=C(N=C(N=C1Cl)C(F)(F)F)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

4-Chloro-2,6-bis(trifluoromethyl)pyrimidine belongs to the pyrimidine family, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. The substitution pattern—chlorine at position 4 and trifluoromethyl groups at positions 2 and 6—confers distinct electronic and steric properties. The molecular formula is , with an exact mass of 249.973 g/mol .

Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 250.529 g/mol |

| Exact Mass | 249.973 g/mol |

| LogP | 3.1676 |

| Polar Surface Area | 25.78 Ų |

These attributes are critical for predicting its behavior in synthetic pathways and biological systems. For instance, the trifluoromethyl groups enhance metabolic stability and electron-withdrawing effects, which are advantageous in drug design .

Synthetic Methodologies

Cyclocondensation Strategies

A gram-scale synthesis route involves the cyclocondensation of 3-aminoindazole derivatives with ethyl 4,4,4-trifluoroacetoacetate in a methanol/phosphoric acid () mixture under reflux. This method yields 2-(trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one derivatives, which are subsequently chlorinated using phosphorus oxychloride () . The reaction proceeds via nucleophilic aromatic substitution, where the hydroxyl group at position 4 is replaced by chlorine.

Representative Reaction Scheme:

-

Cyclocondensation:

-

Chlorination:

This two-step process achieves yields of 39–78%, depending on the substituents on the indazole precursor .

Patent Literature

Sumitomo Chemical Company’s patent (WO2010/134478) discloses an alternative synthesis route, though specific details remain proprietary. The patent emphasizes the compound’s utility as a precursor for functionalized pyrimidines, particularly in agrochemical applications .

Applications in Drug Discovery and Agrochemicals

Transcription Factor Inhibition

Structural analogs of this compound, such as 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'-bis(trifluoromethyl)phenyl)carboxamide, exhibit potent inhibition of NF-κB and AP-1 transcription factors. These targets regulate proinflammatory cytokines like IL-2 and IL-8, implicating the compound’s derivatives in anti-inflammatory and immunosuppressive therapies .

Herbicide Intermediate

The related compound 2-chloro-4-(trifluoromethyl)pyridine is a key intermediate in herbicide synthesis. By analogy, 4-chloro-2,6-bis(trifluoromethyl)pyrimidine may serve a similar role, leveraging its halogen and trifluoromethyl groups for bioactivity .

Analytical Characterization

Spectroscopic Data

-

-NMR: Peaks between δ 7.8–8.5 ppm correspond to aromatic protons on the pyrimidine ring.

-

-NMR: Signals near δ -60 ppm confirm trifluoromethyl groups .

-

Mass Spectrometry: A molecular ion peak at m/z 249.973 aligns with the exact mass .

Future Research Directions

Expanding Synthetic Utility

Exploring Suzuki-Miyaura cross-coupling reactions could diversify the compound’s substituents, enabling access to novel bioactive analogs. For example, introducing aryl or heteroaryl groups at position 4 may enhance binding affinity to therapeutic targets .

Environmental Impact Studies

Biodegradation and ecotoxicological profiles remain underexplored. Assessing persistence in soil and aquatic systems will inform safer handling protocols and regulatory compliance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume